molecular formula C20H27N3O2 B7033037 N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B7033037
M. Wt: 341.4 g/mol
InChI Key: KIVUERDYSBAUOU-CRAIPNDOSA-N
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Description

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, an indole moiety, and a carboxamide group

Properties

IUPAC Name

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-11-6-7-14-13(12(11)2)10-16(21-14)19(25)22-15-8-9-17(24)23-18(15)20(3,4)5/h6-7,10,15,18,21H,8-9H2,1-5H3,(H,22,25)(H,23,24)/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUERDYSBAUOU-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)NC3CCC(=O)NC3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)N[C@@H]3CCC(=O)N[C@H]3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are combined under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl bromide and a strong base such as sodium hydride.

    Synthesis of the Indole Moiety: The indole structure can be synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.

    Coupling of the Piperidine and Indole Units: The piperidine and indole units are coupled using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the indole with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylate
  • N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylic acid
  • N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylamide

Uniqueness

N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.

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